7-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, a pyrazole ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenating agent such as chlorine.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the benzothiophene derivative with an appropriate amine under amide coupling conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiophene compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-benzothiophene-2-carboxamide: Lacks the pyrazole ring, which may result in different biological activities.
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-benzothiophene-2-carboxamide: Lacks the chlorine atom, potentially altering its reactivity and interactions.
7-chloro-N-(1H-pyrazol-3-yl)-1-benzothiophene-2-carboxamide: Lacks the methyl groups on the pyrazole ring, which may affect its steric and electronic properties.
Uniqueness
The presence of both the chlorine atom and the 1,5-dimethyl-1H-pyrazol-3-yl group in 7-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-benzothiophene-2-carboxamide makes it unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H12ClN3OS |
---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
7-chloro-N-(1,5-dimethylpyrazol-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-6-12(17-18(8)2)16-14(19)11-7-9-4-3-5-10(15)13(9)20-11/h3-7H,1-2H3,(H,16,17,19) |
InChI Key |
CLRSGOMFEXOLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC3=C(S2)C(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.